3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Overview
Description
3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a chemical compound characterized by its unique structure, which includes a chloromethyl group, a methyl group, and an oxadiazole ring. This compound is part of the oxadiazole family, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring. Oxadiazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common synthetic route is the cyclization of N-methyl-N'-hydroxyurea with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and alcohols, along with bases such as sodium hydroxide (NaOH), are typically employed.
Major Products Formed:
Oxidation: 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-amine.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used. For example, in pharmaceutical applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-(Chloromethyl)benzoic acid: This compound shares the chloromethyl group but has a different core structure.
N-methyl-1,2,4-oxadiazole-5-carboxamide: This compound lacks the chloromethyl group, resulting in different chemical properties.
3-(Chloromethyl)pyridine: This compound contains a pyridine ring instead of an oxadiazole ring.
Uniqueness: 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-7-4(10)5-8-3(2-6)9-11-5/h2H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNYHHOFONAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653247 | |
Record name | 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-42-5 | |
Record name | 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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